![molecular formula C27H24N2O5S B2957496 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 442556-89-0](/img/structure/B2957496.png)

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

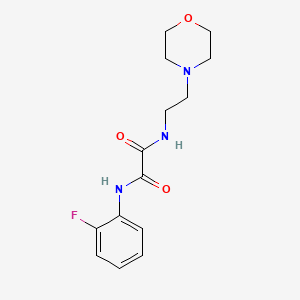

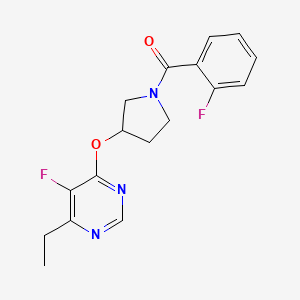

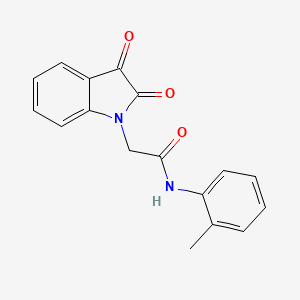

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” is a chemical compound that has been studied for its potential antimicrobial properties . It is a type of 1-aminoanthracene-9,10-dione carboxamide .

Synthesis Analysis

The synthesis of this compound involves the coupling of a weakly reactive amine, 1-aminoanthracene-9,10-dione, and sterically hindered carboxylic acids using COMU as the coupling agent . This method is described as effective and straightforward .Molecular Structure Analysis

The molecular structure of this compound is characterized using advanced NMR and other spectral techniques . Unfortunately, the exact details of the molecular structure are not provided in the available resources.Chemical Reactions Analysis

The primary chemical reaction involved in the formation of this compound is the amidation of weak amines . This process involves the coupling of a weakly reactive amine with a sterically hindered acid .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of complex anthracene derivatives, including analogs and compounds with related structures, has been a subject of interest for researchers aiming to explore their potential applications. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrates the utility of these compounds in drug synthesis and the exploration of their pharmacokinetic properties in animal models (Owton et al., 1995). Similarly, the preparation of 3,4-dihydroanthracen-1(2H)-ones presents a synthetic approach towards compounds like islandicin and digitopurpone, showcasing the versatility of anthracene derivatives in synthetic chemistry (Preston et al., 1983).

Medicinal Chemistry Applications

In medicinal chemistry, the structural modification of anthracene derivatives has led to the discovery of compounds with promising therapeutic potentials. The synthesis and evaluation of chlorinated tetracyclic compounds for their antidepressant effect in mice illustrate the potential of anthracene derivatives in developing new psychiatric medications (Karama et al., 2016). Furthermore, the theoretical investigation of antimalarial sulfonamides against COVID-19 through computational calculations and molecular docking studies highlights the adaptability of these compounds in addressing emerging health challenges (Fahim & Ismael, 2021).

Material Science and Polymer Chemistry

Anthracene derivatives also find applications in material science and polymer chemistry. The synthesis and properties of aromatic polyimides derived from 2,7-triptycenediamine demonstrate how anthracene-based diamines contribute to the development of materials with exceptional thermal stability and solubility properties (Akutsu et al., 1996). These materials are crucial for advanced technological applications, including electronics and aerospace.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5S/c1-17-7-4-5-16-29(17)35(33,34)19-14-12-18(13-15-19)27(32)28-23-11-6-10-22-24(23)26(31)21-9-3-2-8-20(21)25(22)30/h2-3,6,8-15,17H,4-5,7,16H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMAXOGCPMSNJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dichlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2957415.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide](/img/structure/B2957422.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2957434.png)